![molecular formula C25H16N2O2 B14504269 7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)
7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are well-known for their diverse biological activities, including anti-cancer properties. This compound is characterized by the presence of a nitrophenyl group attached to an ethenyl linkage, which is further connected to a benzo[c]acridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with 7-amino-1,2,3,4-tetrahydrobenzo[c]acridine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using cost-effective reagents, and employing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance scalability and reproducibility.
化学反应分析
Types of Reactions
7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学研究应用
7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with DNA and potential as a DNA-binding agent.
Medicine: Investigated for its anti-cancer properties, particularly its ability to inhibit topoisomerases, which are enzymes involved in DNA replication.
作用机制
The mechanism of action of 7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine primarily involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerases, enzymes that regulate the topological states of DNA during replication and transcription. By inhibiting these enzymes, the compound can induce DNA damage and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Acridine Orange: Another acridine derivative known for its use as a nucleic acid-selective fluorescent dye.
Proflavine: An acridine derivative with antibacterial properties.
Amsacrine: An anti-cancer drug that also targets topoisomerases.
Uniqueness
7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine is unique due to the presence of the nitrophenyl group, which enhances its ability to interact with DNA and potentially increases its anti-cancer efficacy. The ethenyl linkage also contributes to its distinct chemical properties and reactivity compared to other acridine derivatives.
属性
分子式 |
C25H16N2O2 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
7-[2-(4-nitrophenyl)ethenyl]benzo[c]acridine |
InChI |
InChI=1S/C25H16N2O2/c28-27(29)19-13-9-17(10-14-19)11-15-21-22-7-3-4-8-24(22)26-25-20-6-2-1-5-18(20)12-16-23(21)25/h1-16H |
InChI 键 |
MQKIWXFENMDSPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


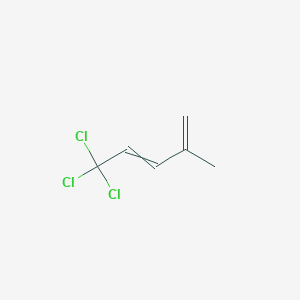
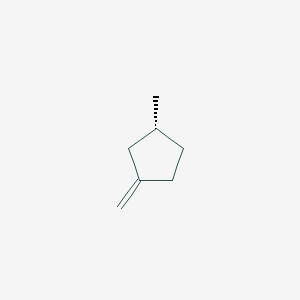
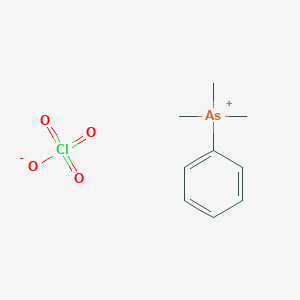
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
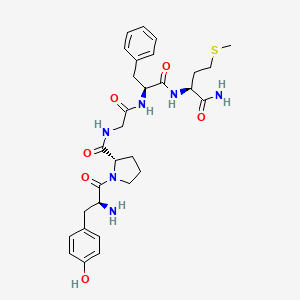

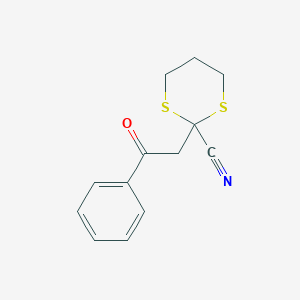
![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
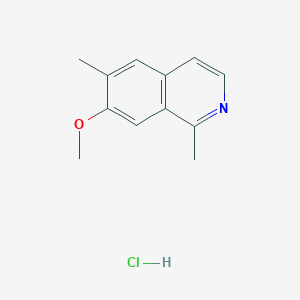
![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)

